Chemical properties of N-Ethyl-4-hydroxy-2-trifluoromethoxy-benzamide
Chemical properties of N-Ethyl-4-hydroxy-2-trifluoromethoxy-benzamide
An In-depth Technical Guide to the Chemical Properties and Potential Applications of N-Ethyl-4-hydroxy-2-trifluoromethoxy-benzamide
Introduction
N-Ethyl-4-hydroxy-2-trifluoromethoxy-benzamide is a distinct chemical entity characterized by a multifaceted substitution pattern on a central benzamide scaffold. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of its predicted chemical properties, a proposed synthetic pathway, and its potential as a lead compound in medicinal chemistry. Given the limited direct literature on this specific molecule, this document synthesizes information from closely related analogues to present a scientifically grounded perspective.
The core structure features a benzene ring with an N-ethylamido group, a hydroxyl group at the para-position (C4), and a trifluoromethoxy group at the ortho-position (C2). The interplay of these functional groups is anticipated to bestow unique physicochemical and biological characteristics upon the molecule. The trifluoromethoxy group, a potent electron-withdrawing moiety, significantly influences the electronic environment of the aromatic ring, thereby modulating the reactivity and acidity of the phenolic hydroxyl group.
Predicted Physicochemical and Spectroscopic Properties
The chemical properties of N-Ethyl-4-hydroxy-2-trifluoromethoxy-benzamide are largely dictated by its constituent functional groups. A summary of its predicted properties is presented below.
| Property | Predicted Value/Characteristic | Rationale and Comparative Insights |
| Molecular Formula | C10H10F3NO3 | Based on structural components. |
| Molecular Weight | 249.19 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to off-white crystalline solid | Typical for small organic molecules of this class. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO, and dichloromethane. | The phenolic hydroxyl and amide groups can participate in hydrogen bonding, affording some aqueous solubility, while the aromatic ring and trifluoromethoxy group contribute to its solubility in organic media. |
| Acidity (pKa) | The phenolic proton is expected to be more acidic than phenol (pKa ~10) due to the electron-withdrawing trifluoromethoxy group. | The -OCF3 group stabilizes the corresponding phenoxide anion through inductive effects. |
| Lipophilicity (logP) | Moderately lipophilic. | The trifluoromethoxy group significantly increases lipophilicity, a key factor in cell membrane permeability.[1] |
| Spectroscopic Data | ||
| ¹H NMR | Signals corresponding to ethyl protons (triplet and quartet), aromatic protons (distinct chemical shifts due to substitution), a phenolic proton, and an amide proton. | The exact chemical shifts would require experimental verification. |
| ¹³C NMR | Resonances for the ethyl carbons, aromatic carbons (with shifts influenced by the substituents), the carbonyl carbon, and the carbon of the trifluoromethoxy group. | The carbon attached to the -OCF3 group will show a characteristic quartet in the proton-coupled spectrum due to C-F coupling. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns. | High-resolution mass spectrometry would confirm the elemental composition. |
| Infrared (IR) | Characteristic absorption bands for N-H stretching (amide), O-H stretching (phenol), C=O stretching (amide), and C-F stretching. |
Proposed Synthetic Pathway
The synthesis of N-Ethyl-4-hydroxy-2-trifluoromethoxy-benzamide can be envisioned through a standard amidation reaction, a common method for forming benzamide derivatives.[2][3] The proposed multi-step synthesis is outlined below.
Experimental Protocol: Synthesis of N-Ethyl-4-hydroxy-2-trifluoromethoxy-benzamide
Step 1: Esterification of 4-Hydroxy-2-(trifluoromethoxy)benzoic acid
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To a solution of 4-hydroxy-2-(trifluoromethoxy)benzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.
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Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
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Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the methyl ester.
Step 2: Amidation with Ethylamine
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Dissolve the methyl 4-hydroxy-2-(trifluoromethoxy)benzoate in an excess of a 70% aqueous solution of ethylamine.
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Stir the reaction mixture at room temperature for 12-24 hours.
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Monitor the reaction by TLC until the starting material is consumed.
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Remove the excess ethylamine and water under reduced pressure.
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The crude product can be purified by recrystallization or column chromatography to afford N-Ethyl-4-hydroxy-2-trifluoromethoxy-benzamide.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Potential Applications in Drug Development
The structural motifs present in N-Ethyl-4-hydroxy-2-trifluoromethoxy-benzamide suggest several promising avenues for investigation in drug discovery. The benzamide core is a well-established pharmacophore found in numerous approved drugs.[4][5]
Antimicrobial and Anticancer Potential
Recent studies have highlighted the significant biological activities of benzamide derivatives. For instance, novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds have demonstrated notable antibacterial and anticancer properties.[6][7] Specifically, certain compounds in this series exhibited good antibacterial activity against Staphylococcus aureus and Escherichia coli, and also showed excellent anticancer activity against the A549 lung cancer cell line.[6][7] The presence of the trifluoromethoxy group in the target compound suggests that it may share similar biological activities.
CETP Inhibition
Substituted benzamides, particularly those with trifluoromethyl groups, have been investigated as inhibitors of the Cholesteryl Ester Transfer Protein (CETP).[4][5] Inhibition of CETP is a therapeutic strategy for raising HDL cholesterol levels and lowering LDL cholesterol. The trifluoromethoxy group in N-Ethyl-4-hydroxy-2-trifluoromethoxy-benzamide could confer potent CETP inhibitory activity, making it a candidate for development as an anticholesteremic agent.[4]
Signaling Pathway and Drug Target Interaction
Caption: Potential therapeutic pathways for the target compound.
Conclusion
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